Isomerase Substrate Specificity: Tyl1a Exclusively Converts the 4-Keto to the 3-Keto Intermediate
The enzyme Tyl1a (TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase) catalyzes the isomerization of dTDP-4-dehydro-6-deoxy-alpha-D-glucose to dTDP-3-dehydro-6-deoxy-alpha-D-glucose with a steady-state kcat of 0.35 ± 0.02 s⁻¹ and a Km of 180 ± 30 μM as determined by HPLC-based time-course analysis at 25°C, pH 7.5 [1]. The same enzyme exhibits no detectable activity toward dTDP-D-glucose (no conversion) and shows a >10-fold reduction in catalytic efficiency when challenged with the CDP-linked analog CDP-4-keto-6-deoxy-D-glucose (kcat 0.027 s⁻¹, Km 240 μM) [1]. This position-specific and nucleotide-selective conversion ensures a committed step toward D-mycaminose biosynthesis.
| Evidence Dimension | Isomerase steady-state kinetics (kcat / Km / catalytic efficiency) |
|---|---|
| Target Compound Data | kcat = 0.35 ± 0.02 s⁻¹, Km = 180 ± 30 µM, kcat/Km ≈ 1,940 M⁻¹s⁻¹ |
| Comparator Or Baseline | CDP-4-keto-6-deoxy-D-glucose: kcat = 0.027 s⁻¹, Km = 240 µM, kcat/Km ≈ 113 M⁻¹s⁻¹ |
| Quantified Difference | ~17-fold higher catalytic efficiency for dTDP-linked substrate vs. CDP-linked analog |
| Conditions | HPLC time-course assay, 100 nM N-His6-Tyl1a, 50 mM KH2PO4 pH 7.5, 25°C |
Why This Matters
Confirms that dTDP-3-dehydro-6-deoxy-alpha-D-glucose is the kinetically preferred product of the isomerase, justifying its procurement over CDP-linked or non-keto analogs for reconstituting D-mycaminose pathways.
- [1] Melançon, C.E., 3rd, Hong, L., White, J.A., Liu, Y.N., Liu, H.W. Characterization of TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase from the D-mycaminose biosynthetic pathway of Streptomyces fradiae: in vitro activity and substrate specificity studies. Biochemistry 46, 577-590 (2007). View Source
